
4,6-Dichloro-5-(2-chloroethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(2-chloroethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2-chloroethyl group at position 5. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with ethylene dichloride and a chlorination catalyst. The reaction is carried out by heating the mixture to reflux, followed by the addition of thionyl chloride. The product is then isolated by distillation and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then treated with hydrochloric acid and thionyl chloride to yield the final product .
化学反応の分析
Types of Reactions
4,6-Dichloro-5-(2-chloroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are substituted pyrimidine derivatives, such as 4,6-diamino-5-(2-chloroethyl)pyrimidine.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include various oxidized or reduced pyrimidine derivatives.
科学的研究の応用
4,6-Dichloro-5-(2-chloroethyl)pyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact molecular pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-formyl-2-(methylthio)pyrimidine
- 2,4,5,6-Tetrachloropyrimidine
Uniqueness
4,6-Dichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group at position 5, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar pyrimidine derivatives and makes it valuable for specific synthetic and research applications .
特性
分子式 |
C6H5Cl3N2 |
|---|---|
分子量 |
211.5 g/mol |
IUPAC名 |
4,6-dichloro-5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-4-5(8)10-3-11-6(4)9/h3H,1-2H2 |
InChIキー |
QYISJPSVQDEJLV-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Cl)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
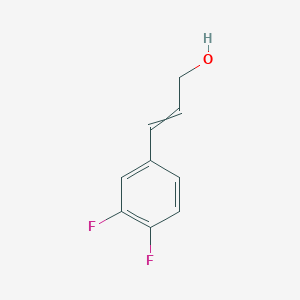
![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
![2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
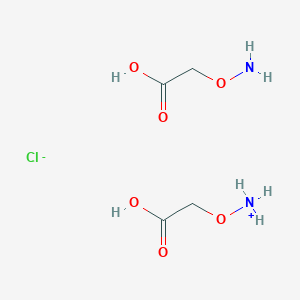
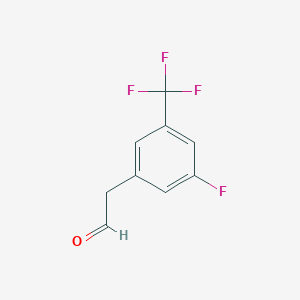


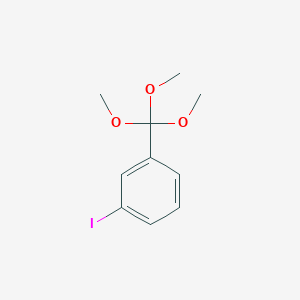
![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)
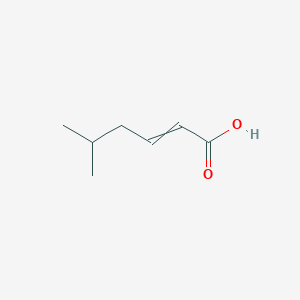
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)
